molecular formula C14H20N2O4 B2443212 tert-Butyl 4-formyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate CAS No. 2138061-21-7

tert-Butyl 4-formyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate

Cat. No. B2443212
CAS RN: 2138061-21-7
M. Wt: 280.324
InChI Key: LUZJQAGBRYWCSI-UHFFFAOYSA-N
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Description

Tert-Butyl 4-formyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Crystal Structure Determination

The crystal structure of a large drug molecule was determined using a protocol that combines solid-state NMR spectroscopy, crystal structure prediction, and density functional theory chemical shift calculations. This method, applied to a molecular compound of previously unknown structure, represents a significant advancement in the field of crystallography, showcasing the compound's relevance in structural determination processes (Baias et al., 2013).

Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

Research on the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides led to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This study demonstrates the compound's utility in synthesizing fluorinated derivatives, which are of interest due to their potential pharmacological activities (Iminov et al., 2015).

Development of Small Molecule Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is highlighted as an important intermediate for small molecule anticancer drugs. The synthesis method for this intermediate was optimized, indicating its significant role in the development of novel anticancer therapies (Zhang et al., 2018).

Biologically Active Compound Synthesis

The compound serves as an intermediate in the synthesis of various biologically active compounds, such as crizotinib, an important cancer therapeutic. This research showcases the compound's utility in the synthesis of intermediates leading to the development of drugs with significant biological activity (Kong et al., 2016).

properties

IUPAC Name

tert-butyl 4-formyl-1-(oxan-4-yl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)12-10(9-17)8-16(15-12)11-4-6-19-7-5-11/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZJQAGBRYWCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C=C1C=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate

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